![molecular formula C14H21N B1360367 N-[(4-tert-butylphenyl)methyl]cyclopropanamine CAS No. 119290-83-4](/img/structure/B1360367.png)

N-[(4-tert-butylphenyl)methyl]cyclopropanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

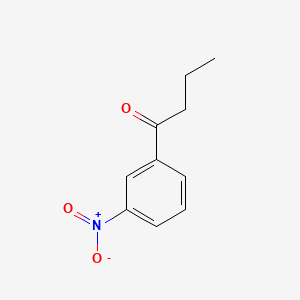

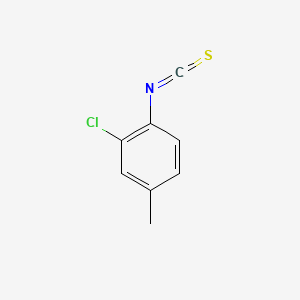

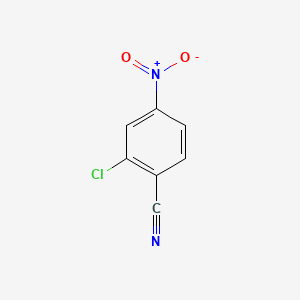

“N-[(4-tert-butylphenyl)methyl]cyclopropanamine” is a chemical compound. It contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine .

Molecular Structure Analysis

The molecular structure of “N-[(4-tert-butylphenyl)methyl]cyclopropanamine” includes a cyclopropane ring attached to a tert-butylphenyl group via a methylene bridge . The exact 3D structure can be computed using specialized software .

科学的研究の応用

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs) like N-[(4-tert-butylphenyl)methyl]cyclopropanamine are primarily used to inhibit oxidative reactions in various products, thereby extending their shelf life. Research has shown that these SPAs are detectable in different environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and the use of personal care products, with breast milk being a significant pathway for infants. Studies indicate potential health hazards including hepatic toxicity, endocrine disruption, and carcinogenicity. Further research is recommended to focus on contamination and environmental behaviors of novel SPAs, toxicity effects of co-exposure to several SPAs, and the development of SPAs with lower toxicity and migration potential to minimize environmental pollution (Liu & Mabury, 2020).

Reversible Cholinesterase Inhibitors as Pretreatment for Organophosphates Exposure

Organophosphorus compounds (OPCs) pose a significant health hazard as inhibitors of acetylcholinesterase (AChE). AChE inhibitors, potentially including compounds like N-[(4-tert-butylphenyl)methyl]cyclopropanamine, have been studied for their prophylactic efficacy against a broad range of OPCs. The studies indicate that certain AChE inhibitors, when administered before exposure to OPCs, can significantly mitigate the toxic effects. The research underscores the need for further investigation to find effective prophylactic agents against OPC exposure (Lorke & Petroianu, 2018).

Neurochemistry and Neurotoxicity of MDMA and Related Compounds

Studies on 3,4-Methylenedioxymethamphetamine (MDMA) and related compounds, which may include substances like N-[(4-tert-butylphenyl)methyl]cyclopropanamine, have shed light on the neurochemical and neurotoxic effects of these substances. These compounds, known for their recreational use, have been associated with selective serotonergic neurotoxicity. The research emphasizes the need for a comprehensive understanding of the acute and long-term effects of such substances on neurotransmission, which is crucial for assessing the potential risks and therapeutic applications (Mckenna & Peroutka, 1990).

特性

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2,3)12-6-4-11(5-7-12)10-15-13-8-9-13/h4-7,13,15H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEIDUGAOYDNPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922919 |

Source

|

| Record name | N-[(4-tert-Butylphenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-tert-butylphenyl)methyl]cyclopropanamine | |

CAS RN |

119290-83-4 |

Source

|

| Record name | Cyclopropanamine, N-((4-tert-Butylphenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-tert-Butylphenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)

![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)